molecular formula C23H27N3O5 B2485607 3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide CAS No. 1448052-61-6

3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide

Cat. No.: B2485607
CAS No.: 1448052-61-6
M. Wt: 425.485
InChI Key: FVXMIUOFYQUAGK-UHFFFAOYSA-N
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Description

Its molecular formula is C23H27N3O5, and it has a molecular weight of 425.485. This compound features a benzamide core substituted with triethoxy groups and a phenyl ring attached to a 1,2,4-oxadiazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide typically involves multiple steps. One common method includes the reaction of 3,4,5-triethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxadiazole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, the oxadiazole moiety may interact with proteins involved in cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Similar structure but lacks the oxadiazole moiety.

    2-(1,2,4-Oxadiazol-5-yl)aniline: Contains the oxadiazole ring but differs in the substitution pattern.

Uniqueness

3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide is unique due to its combination of triethoxybenzamide and oxadiazole moieties, which confer distinct chemical and biological properties.

Biological Activity

3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include various derivatives of oxadiazole and benzamide, which undergo coupling reactions facilitated by catalysts under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound is thought to exert its anticancer effects through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for related compounds have shown promising results:
    • IC50 against MCF-7: 1.1 μM
    • IC50 against HCT-116: 2.6 μM
    • IC50 against HepG2: 1.4 μM .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown potential as an antimicrobial agent:

  • Efficacy Against Pathogens : Various derivatives have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition rates .
CompoundTarget PathogenInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CE. coli20

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As mentioned earlier, TS inhibition plays a crucial role in its anticancer activity.
  • Membrane Disruption : Some oxadiazole derivatives have been shown to disrupt bacterial cell membranes, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Certain studies suggest that these compounds may induce oxidative stress in cancer cells, further promoting apoptosis.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

  • Study on MCF-7 Cells : In vitro experiments demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    • Results :
      • Control group viability: 100%
      • Treated group (10 µM): 45%
      • Treated group (20 µM): 20%
  • Animal Model Studies : In vivo studies using xenograft models showed reduced tumor growth rates compared to controls when treated with the compound .

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-5-28-19-12-17(13-20(29-6-2)22(19)30-7-3)23(27)25-18-11-9-8-10-16(18)14-21-24-15(4)26-31-21/h8-13H,5-7,14H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXMIUOFYQUAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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